molecular formula C21H26N2O2 B2406892 1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol CAS No. 459784-07-7

1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol

Cat. No.: B2406892
CAS No.: 459784-07-7
M. Wt: 338.451
InChI Key: BTEPOPVDLPKRBZ-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol is a complex organic compound that features a carbazole moiety linked to a morpholine ring via a propanol chain

Properties

IUPAC Name

1-carbazol-9-yl-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-15-11-22(12-16(2)25-15)13-17(24)14-23-20-9-5-3-7-18(20)19-8-4-6-10-21(19)23/h3-10,15-17,24H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEPOPVDLPKRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole derivative, followed by the introduction of the propanol chain and finally the attachment of the morpholine ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, automated synthesis machines, and stringent quality control measures to ensure consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

  • Chemistry :
    • Used as a building block in the synthesis of more complex organic molecules.
    • Serves as an intermediate in the preparation of various pharmaceutical compounds.
  • Biology :
    • Investigated for its enzyme inhibition capabilities, particularly against acetylcholinesterase.
    • Explored for its potential antioxidant properties and cytotoxic effects on cancer cell lines.
  • Industry :
    • Potential applications in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Recent studies have highlighted several aspects of the biological activity of this compound:

StudyBiological ActivityMethodologyFindings
Study 1Anti-acetylcholinesteraseIn vitro assay (Ellman's method)Demonstrated significant inhibition of acetylcholinesterase activity.
Study 2Antioxidant propertiesDPPH radical scavenging assayExhibited strong radical scavenging activity.
Study 3Cytotoxic effectsMTT assay on cancer cell linesShowed selective cytotoxicity towards specific cancer cells.

Case Studies

  • Antioxidant Activity :
    • A study investigated the radical scavenging ability of 1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol using the DPPH assay, revealing significant antioxidant properties that suggest potential therapeutic applications in oxidative stress-related conditions.
  • Cytotoxicity Against Cancer Cells :
    • In an MTT assay evaluating various cancer cell lines, the compound exhibited selective cytotoxicity, indicating its potential as a lead compound for developing anti-cancer drugs.
  • Enzyme Inhibition Studies :
    • The compound was tested for its ability to inhibit acetylcholinesterase, which plays a crucial role in neurotransmission. Results showed promising inhibitory activity, suggesting potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-1-ol: Similar structure but with a different position of the hydroxyl group.

    1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)butan-2-ol: Similar structure but with an additional carbon in the chain.

    1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.

Biological Activity

1-(9H-carbazol-9-yl)-3-(2,6-dimethylmorpholino)propan-2-ol, also known by its CAS number 459784-07-7, is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a carbazole moiety linked to a morpholine ring via a propan-2-ol chain. This unique structure contributes to its biological properties, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase, which is crucial in neurotransmission.
  • Receptor Modulation : It may influence various receptors involved in signal transduction pathways, affecting gene expression and metabolic processes.

Biological Activity Data

Recent studies have highlighted several aspects of the biological activity of this compound:

Study Biological Activity Methodology Findings
Study 1Anti-acetylcholinesteraseIn vitro assay (Ellman's method)Demonstrated significant inhibition of acetylcholinesterase activity.
Study 2Antioxidant propertiesDPPH radical scavenging assayExhibited strong radical scavenging activity.
Study 3Cytotoxic effectsMTT assay on cancer cell linesShowed selective cytotoxicity towards specific cancer cells.

Case Studies

  • Acetylcholinesterase Inhibition :
    • A study published in the Russian Journal of Physical Chemistry A investigated the anti-acetylcholinesterase activity of related carbazole derivatives. The results indicated that modifications in the carbazole structure could enhance inhibitory effects on acetylcholinesterase, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Activity :
    • Research focusing on the antioxidant properties of carbazole derivatives found that compounds with similar structures exhibited notable radical scavenging capabilities. This suggests that this compound may also possess protective effects against oxidative stress .
  • Cytotoxicity Against Cancer Cells :
    • A recent investigation into the cytotoxic effects of carbazole derivatives revealed that certain analogs could effectively induce apoptosis in cancer cell lines. This study underscores the potential for developing anticancer agents based on the carbazole framework .

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